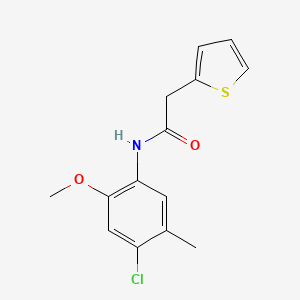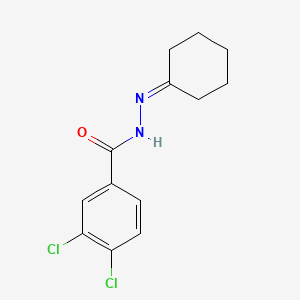![molecular formula C16H11F4NO B5707377 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 6153-43-1](/img/structure/B5707377.png)
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as TFAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamides and has a molecular weight of 345.3 g/mol.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used in various scientific research applications such as drug discovery, medicinal chemistry, and material science. In drug discovery, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been found to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the development of new drugs. In medicinal chemistry, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In material science, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a monomer for the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors by binding to them. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been found to inhibit the activity of the histamine H3 receptor, a receptor involved in the regulation of histamine release.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide inhibits the activity of acetylcholinesterase with an IC50 value of 1.5 μM. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been found to inhibit the activity of the histamine H3 receptor with an IC50 value of 0.6 μM. In vivo studies have shown that 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has anxiolytic and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various applications. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has some limitations for lab experiments. It has a low solubility in water, which limits its use in aqueous systems. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide also has a high melting point, which makes it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the use of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in scientific research. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be used as a building block for the synthesis of new compounds with potential therapeutic applications. 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can also be used in the synthesis of new polymers with unique properties. The mechanism of action of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be further studied to identify new targets for drug discovery. The use of 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in the development of new materials for various applications can also be explored.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide can be synthesized through a simple one-pot reaction by reacting 4-fluoroaniline and 3-(trifluoromethyl)benzaldehyde with acryloyl chloride in the presence of a base. The reaction yields a white crystalline solid that can be purified by recrystallization.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBNGDNWYBRAK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358037 | |
| Record name | ST50078673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
CAS RN |
6153-43-1 | |
| Record name | ST50078673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)
![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
